molecular formula C14H18N2O4S B11471238 N-[3-(ethenyloxy)propyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

N-[3-(ethenyloxy)propyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B11471238
M. Wt: 310.37 g/mol
InChI Key: SLKHXBYEGQQWAW-UHFFFAOYSA-N
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Description

N-[3-(ethenyloxy)propyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(ethenyloxy)propyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with sulfonyl chloride to introduce the sulfonamide group. This is followed by the reaction with 3-(ethenyloxy)propylamine to attach the ethenyloxypropyl group. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(ethenyloxy)propyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.

Scientific Research Applications

N-[3-(ethenyloxy)propyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(ethenyloxy)propyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The quinoline core is known to interact with various biological targets, which can lead to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides: These compounds share a similar quinoline core and sulfonamide group but differ in the substituents attached to the quinoline ring.

    N-(3-ethenoxypropyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonamide: This compound has a benzoxazine core instead of a quinoline core.

Uniqueness

N-[3-(ethenyloxy)propyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethenyloxypropyl group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

N-(3-ethenoxypropyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C14H18N2O4S/c1-2-20-9-3-8-15-21(18,19)12-5-6-13-11(10-12)4-7-14(17)16-13/h2,5-6,10,15H,1,3-4,7-9H2,(H,16,17)

InChI Key

SLKHXBYEGQQWAW-UHFFFAOYSA-N

Canonical SMILES

C=COCCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)CC2

Origin of Product

United States

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